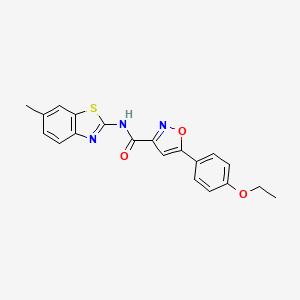

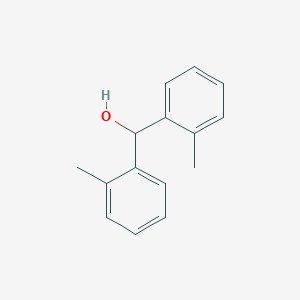

![molecular formula C18H16FN3O B2443535 4-{1-[(2-Fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-2-pyrimidinamine CAS No. 477862-72-9](/img/structure/B2443535.png)

4-{1-[(2-Fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-2-pyrimidinamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

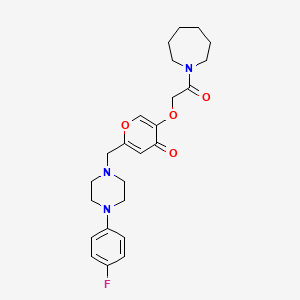

The compound “4-{1-[(2-Fluoro[1,1’-biphenyl]-4-yl)oxy]ethyl}-2-pyrimidinamine” is a complex organic molecule. It contains a pyrimidinamine group attached to a fluoro-biphenyl group via an ethoxy linker .

Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name. It contains a pyrimidinamine group, which is a six-membered ring containing two nitrogen atoms. This group is attached to a biphenyl group, which consists of two benzene rings connected by a single bond. One of the benzene rings in the biphenyl group is substituted with a fluorine atom .Scientific Research Applications

Synthesis and Chemical Properties

Researchers have developed practical synthesis methods for key intermediates, such as 2-Fluoro-4-bromobiphenyl, which are crucial for the manufacture of non-steroidal anti-inflammatory and analgesic materials. These methods overcome limitations associated with the use of palladium and toxic phenylboronic acid in large-scale production, highlighting a continuous effort to improve synthetic routes for fluorinated biphenyl derivatives (Qiu, Gu, Zhang, & Xu, 2009).

Pharmacophore Design for Kinase Inhibition

The compound's structural features have been implicated in the design of selective inhibitors for the p38 mitogen-activated protein (MAP) kinase, which plays a significant role in proinflammatory cytokine release. Derivatives with imidazole and pyrimidine scaffolds demonstrate high inhibitory activity and selectivity, offering insights into developing new therapeutic agents (Scior, Domeyer, Cuanalo-Contreras, & Laufer, 2011).

Contributions to Fluorinated Pyrimidines in Cancer Treatment

Fluorinated pyrimidines, like 5-Fluorouracil (5-FU), have been extensively studied for their application in cancer treatment. The review of fluorine chemistry related to these compounds has contributed to their more precise use in treating cancer, providing insights into synthesis methods and mechanisms of action. This research underscores the potential of fluorinated pyrimidinamines in medicinal chemistry and personalized medicine (Gmeiner, 2020).

Optoelectronic Material Development

The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems is highlighted for creating novel optoelectronic materials. Research indicates the value of such compounds in fabricating materials for organic light-emitting diodes (OLEDs) and other applications, suggesting the diverse utility of pyrimidinamine derivatives beyond pharmaceuticals (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

properties

IUPAC Name |

4-[1-(3-fluoro-4-phenylphenoxy)ethyl]pyrimidin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16FN3O/c1-12(17-9-10-21-18(20)22-17)23-14-7-8-15(16(19)11-14)13-5-3-2-4-6-13/h2-12H,1H3,(H2,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVYRKAQWNQTLLA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC(=NC=C1)N)OC2=CC(=C(C=C2)C3=CC=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-{1-[(2-Fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-2-pyrimidinamine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

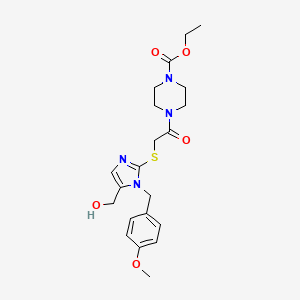

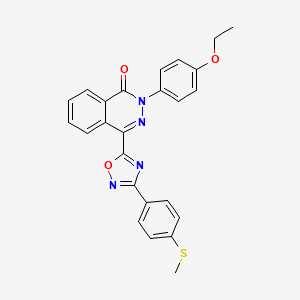

![3-(4-isopropylphenylsulfonyl)-N-(3-methoxyphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2443456.png)

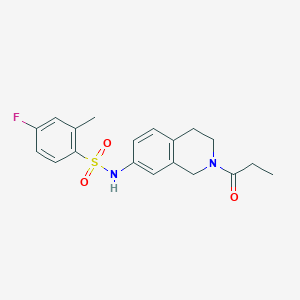

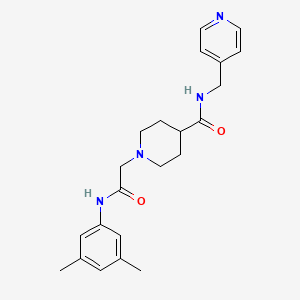

![Ethyl 5-acetyl-2-[4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanoylamino]-4-methylthiophene-3-carboxylate](/img/structure/B2443460.png)

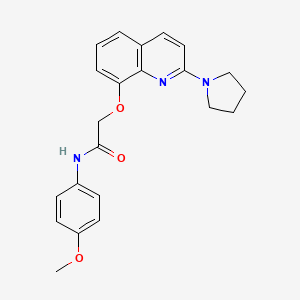

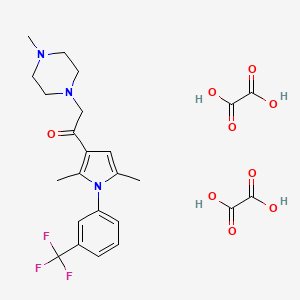

![1-((1R,5S)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one](/img/structure/B2443462.png)

![(E)-3-(4-chlorophenyl)-2-cyano-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]prop-2-enamide](/img/structure/B2443466.png)

![N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-3-methylbenzamide](/img/structure/B2443467.png)